molecular formula C6H13ClO B1584359 1-Chloro-4-ethoxybutane CAS No. 36865-43-7

1-Chloro-4-ethoxybutane

Cat. No. B1584359
CAS RN: 36865-43-7
M. Wt: 136.62 g/mol
InChI Key: IXRDURXALZYREB-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxybutane is a chemical compound with the formula C6H13ClO. It has a molecular weight of 136.620 . It is also known by other names such as 4-Chlorobutyl ethyl ether and Butane, 1-chloro-4-ethoxy- .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-ethoxybutane consists of a six-carbon chain with a chlorine atom attached to one end and an ethoxy group attached to the other . The 3D structure of the molecule can be viewed using specific software .

properties

IUPAC Name

1-chloro-4-ethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-2-8-6-4-3-5-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRDURXALZYREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334466
Record name 1-Chloro-4-ethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-ethoxybutane

CAS RN

36865-43-7
Record name 1-Chloro-4-ethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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